molecular formula C11H13ClN2O2 B1387646 N-(4-Chloro-3-formylpyridin-2-yl)pivalamide CAS No. 749925-46-0

N-(4-Chloro-3-formylpyridin-2-yl)pivalamide

Cat. No. B1387646
M. Wt: 240.68 g/mol
InChI Key: NHWHRFKTYLZJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Chloro-3-formylpyridin-2-yl)pivalamide (N-CFPA) is a novel small molecule with a unique structure and interesting properties. It is a member of the pivalamides family, which is composed of compounds with a pivalic acid moiety linked to an amide group. N-CFPA has been studied extensively in recent years, and its potential for use in a variety of scientific research applications has been explored.

Scientific Research Applications

N-(4-Chloro-3-formylpyridin-2-yl)pivalamide has been studied for its potential use in a variety of scientific research applications. It has been used as a ligand in the synthesis of new metal complexes, as a catalyst in the synthesis of polymers and as a reagent in the synthesis of organic molecules. It has also been used to study the interaction of proteins and other biomolecules with metal ions.

Mechanism Of Action

N-(4-Chloro-3-formylpyridin-2-yl)pivalamide has been found to interact with metal ions through a process called coordination. This process involves the formation of a covalent bond between the metal ion and the nitrogen atom in the pivalamide group of N-(4-Chloro-3-formylpyridin-2-yl)pivalamide. This bond is stabilized by the presence of the four oxygen atoms in the pivalic acid moiety of N-(4-Chloro-3-formylpyridin-2-yl)pivalamide.

Biochemical And Physiological Effects

N-(4-Chloro-3-formylpyridin-2-yl)pivalamide has been found to interact with a variety of proteins and other biomolecules. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids, and to modulate the activity of proteins involved in the regulation of cell growth and differentiation. It has also been found to interact with metal ions, which can affect the activity of enzymes and other proteins.

Advantages And Limitations For Lab Experiments

N-(4-Chloro-3-formylpyridin-2-yl)pivalamide has several advantages for use in laboratory experiments. It is a relatively small molecule, which makes it easy to work with. It is also relatively stable, which makes it suitable for long-term storage. Additionally, it is relatively inexpensive and can be synthesized in a relatively short amount of time. However, N-(4-Chloro-3-formylpyridin-2-yl)pivalamide is not suitable for use in human clinical trials due to its potential toxicity.

Future Directions

N-(4-Chloro-3-formylpyridin-2-yl)pivalamide has a wide range of potential applications in scientific research. It could be used as a tool to study the structure and function of proteins and other biomolecules, as well as to study the interaction of proteins with metal ions. Additionally, it could be used to develop new drugs and therapies for a variety of diseases. Furthermore, N-(4-Chloro-3-formylpyridin-2-yl)pivalamide could be used to study the effects of small molecules on cell growth and differentiation, as well as to develop new materials for use in nanotechnology.

properties

IUPAC Name

N-(4-chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-11(2,3)10(16)14-9-7(6-15)8(12)4-5-13-9/h4-6H,1-3H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWHRFKTYLZJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=CC(=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659632
Record name N-(4-Chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chloro-3-formylpyridin-2-yl)pivalamide

CAS RN

749925-46-0
Record name N-(4-Chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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